

Application Notes: Creating a gp130 Knockout

Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LP-130   |           |
| Cat. No.:            | B1675262 | Get Quote |

#### Introduction

Glycoprotein 130 (gp130), also known as IL6ST, is a ubiquitously expressed transmembrane protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1).[2] Upon cytokine binding, gp130 dimerizes and activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/mitogenactivated protein kinase (MAPK) pathways.[3][4] These pathways are crucial for a wide array of biological processes, including inflammation, hematopoiesis, immune response, cardiac development, and cell survival.[2][4]

Due to the pleiotropic roles of gp130-mediated signaling, generating knockout mouse models is a critical strategy for dissecting its function in health and disease. However, it is important to note that a complete systemic knockout of gp130 is embryonically lethal.[1][5] Homozygous null embryos exhibit severe defects, including ventricular myocardial hypoplasia and impaired hematopoiesis, leading to death between day 12.5 postcoitum and term.[5][6]

Therefore, to study the function of gp130 in adult tissues, a conditional knockout approach using the Cre-loxP system is the standard and necessary method.[7][8] This involves creating a mouse line with loxP sites flanking a critical exon of the II6st gene (a "floxed" allele). These gp130 flox/flox mice can then be crossed with various Cre-driver lines to induce tissue-specific



or temporally-controlled deletion of gp130. This application note provides a detailed overview and protocols for the generation of such a conditional gp130 knockout mouse model.

## **Gp130 Signaling Pathway**

The binding of an IL-6 family cytokine to its specific receptor (e.g., IL-6R) induces the formation of a receptor complex that includes two gp130 subunits. This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[8] These phosphorylated sites serve as docking stations for downstream signaling molecules, primarily STAT proteins (STAT1 and STAT3) and the tyrosine phosphatase SHP2, which in turn activates the Ras-MAPK cascade.[3][8]



Click to download full resolution via product page

**Caption:** The gp130 signaling cascade.

## Experimental Workflow for Generating Conditional Knockout Mice

The generation of a conditional gp130 knockout mouse follows a multi-stage process that begins with the design of a targeting vector and concludes with the breeding of tissue-specific knockout animals. The entire process relies on homologous recombination in embryonic stem (ES) cells, creation of chimeric mice, and a strategic breeding program.





Click to download full resolution via product page

**Caption:** Workflow for creating conditional gp130 knockout mice.



## **Quantitative Data Summary**

The phenotype of gp130 deficient mice varies dramatically between a systemic (global) knockout and a conditional, post-natal, or tissue-specific knockout.



| Model Type                          | Genotype                   | Key<br>Phenotypes                                                                                                                                            | Survival                                                      | Reference |
|-------------------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|-----------|
| Global Knockout                     | gp130 -/-                  | Hypoplastic ventricular myocardium, reduced hematopoietic progenitor cells in fetal liver, placental defects.                                                | Embryonically<br>lethal (dies<br>between E12.5<br>and birth). | [5][6]    |
| Inducible Global<br>KO (Post-natal) | Mx-cre;gp130<br>flox/flox  | Reduced body weight, neurological defects, cardiac defects, reduced thrombocyte counts, immune defects, liver abnormalities, lung emphysema.                 | Reduced lifespan<br>(50% mortality by<br>5 months).           | [7][9]    |
| Hepatocyte-<br>Specific KO          | Alb-cre;gp130<br>flox/flox | Impaired acute phase response (no increased synthesis of Acute Phase Proteins after LPS injection). Reduced aortic atherosclerosis on an apoE -/-background. | Viable.                                                       | [7][8]    |
| CD4+ T Cell-<br>Specific KO         | CD4-cre;gp130<br>flox/flox | Ameliorated phenotype of                                                                                                                                     | Viable.                                                       | [10]      |



hypoxia-induced

pulmonary

hypertension;

reduced right

ventricular

systolic pressure;

suppressed

STAT3

phosphorylation

in CD4+ T cells.

## **Experimental Protocols**

## **Protocol 1: Construction of the gp130 Targeting Vector**

This protocol outlines the creation of a targeting vector designed to insert loxP sites around a critical exon of the Il6st (gp130) gene via homologous recombination. Exon 16, which encodes the transmembrane domain, is a common target for inactivation.[8]

#### Materials:

- Bacterial Artificial Chromosome (BAC) containing the mouse Il6st gene.
- · High-fidelity DNA polymerase for PCR.
- · Restriction enzymes.
- DNA ligase.
- Plasmid backbone (e.g., pBluescript).
- loxP-flanked selection cassette (e.g., PGK-Neo-pA).

#### Method:

Isolate Homology Arms: Using PCR, amplify a ~3-5 kb 5' homology arm and a ~3-5 kb 3' homology arm from the BAC clone. The 5' arm should end just before exon 16, and the 3' arm should start just after exon 16.



- Clone Arms into Vector: Sequentially clone the 5' and 3' homology arms into a plasmid backbone using appropriate restriction sites.
- Insert loxP Sites and Selection Cassette:
  - Synthesize and insert a single loxP site between the 5' arm and the start of exon 16.
  - Clone the loxP-flanked neomycin resistance cassette (PGK-Neo) immediately downstream of exon 16 but upstream of the 3' homology arm.
- Vector Verification: Thoroughly sequence the entire constructed vector to ensure the integrity
  of the homology arms, loxP sites, and the selection cassette.
- Linearization: Before electroporation, linearize the targeting vector with a restriction enzyme that cuts uniquely in the plasmid backbone, outside of the targeting cassette.

## **Protocol 2: ES Cell Culture and Targeting**

This protocol details the process of introducing the targeting vector into mouse embryonic stem (ES) cells and selecting for correctly targeted clones.[11][12]

#### Materials:

- Verified gp130 targeting vector.
- Mouse ES cells (e.g., from 129/Sv strain).
- ES cell culture medium (DMEM, 15% FBS, LIF, 2-mercaptoethanol).
- Mitomycin-C treated mouse embryonic fibroblasts (MEFs) for feeder layer.
- Electroporator.
- G418 (Neomycin analog) for selection.
- Freezing medium (10% DMSO).
- PCR and Southern blot reagents.



#### Method:

- ES Cell Culture: Culture ES cells on a feeder layer of MEFs. Ensure cells are healthy and undifferentiated.
- Electroporation:
  - Harvest and trypsinize ES cells to create a single-cell suspension.
  - $\circ$  Resuspend approximately 1 x 10^7 cells in PBS with 20-25  $\mu g$  of the linearized targeting vector.
  - Transfer to an electroporation cuvette and apply a single pulse (e.g., 240 V, 500 μF).
- Selection:
  - Plate the electroporated cells onto G418-resistant MEF feeder plates.
  - After 24-48 hours, add G418 to the culture medium to select for cells that have integrated the vector.
  - Continue selection for 7-10 days, changing the medium daily, until resistant colonies are visible.
- Clone Picking and Expansion:
  - Individually pick well-isolated, G418-resistant colonies.
  - Transfer each colony into a 96-well plate and expand. Create duplicate plates: one for cryopreservation and one for DNA analysis.
- Screening for Homologous Recombination:
  - PCR Screening: Prepare genomic DNA from each expanded clone. Use PCR with one
    primer outside the targeting vector's homology arm and one primer within the selection
    cassette to identify potential homologous recombination events.



 Southern Blot Confirmation: Confirm positive clones identified by PCR using Southern blot analysis. Digest genomic DNA with a suitable restriction enzyme and use a probe external to the targeting construct to verify the correct integration event and rule out random integrations.

# Protocol 3: Chimera Generation and Germline Transmission

This protocol describes the injection of correctly targeted ES cells into blastocysts to create chimeric mice.[13][14]

#### Materials:

- Verified homologous recombinant ES cell clones.
- C57BL/6 mouse blastocysts (3.5 days postcoitum).
- Pseudopregnant recipient female mice (2.5 days postcoitum).
- Microinjection and micromanipulation station.
- M2 handling medium.

#### Method:

- ES Cell Preparation: Thaw and culture the confirmed ES cell clone. Prepare a single-cell suspension just before injection.
- Blastocyst Injection:
  - Place C57BL/6 blastocysts in a drop of M2 medium under oil on a depression slide.
  - Using a holding pipette, secure a single blastocyst.
  - Load 10-15 ES cells into an injection pipette.
  - Carefully pierce the trophectoderm and inject the ES cells into the blastocoel cavity.



#### • Embryo Transfer:

- Transfer 10-15 injected blastocysts into the uterine horns of a pseudopregnant recipient female.
- Birth and Identification of Chimeras:
  - Pups are typically born 17 days after transfer.
  - Chimeras are identified by coat color. If using 129/Sv-derived ES cells (agouti coat) and C57BL/6 blastocysts (black coat), chimeras will have a mixed agouti and black coat. The degree of chimerism is estimated by the percentage of agouti fur.
- Breeding for Germline Transmission:
  - At 6-7 weeks of age, mate high-percentage male chimeras with wild-type C57BL/6 females.
  - Genotype the agouti-coated offspring by PCR to confirm the presence of the floxed gp130 allele. A positive result indicates successful germline transmission.

## **Protocol 4: Generation of Conditional Knockout Mice**

#### Method:

- Establish gp130 flox/flox Line: Intercross the heterozygous gp130 flox/+ mice obtained from the germline transmission step to generate homozygous gp130 flox/flox mice. These mice should be phenotypically normal.[7]
- Generate Tissue-Specific Knockout: Cross the gp130 flox/flox mice with a desired Cre-driver line (e.g., Alb-cre for hepatocytes, CD4-cre for T-cells).[8][10]
- Analysis: The resulting offspring heterozygous for Cre and homozygous for the floxed allele (Cre/+; gp130 flox/flox) will have gp130 deleted in the specific cell population where the Cre recombinase is expressed. These animals are the experimental cohort for phenotypic analysis. Appropriate littermate controls (+/+; gp130 flox/flox) must be used for all experiments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glycoprotein 130 Wikipedia [en.wikipedia.org]
- 2. gp130 signal transduction [med.osaka-u.ac.jp]
- 3. Signaling mechanisms through gp130: a model of the cytokine system PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of gp130-mediated signalling pathways in the heart and its impact on potential therapeutic aspects PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. pnas.org [pnas.org]
- 7. Postnatally Induced Inactivation of gp130 in Mice Results in Neurological, Cardiac, Hematopoietic, Immunological, Hepatic, and Pulmonary Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transducer of inflammation gp130 modulates atherosclerosis in mice and man -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IL-6/gp130 signaling in CD4+ T cells drives the pathogenesis of pulmonary hypertension
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Targeting in Mouse Embryonic Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of chimeras by aggregation of embryonic stem cells with diploid or tetraploid mouse embryos PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of Gene Targeted Mice BIOTECHNOLOGY CENTER UW–Madison [biotech.wisc.edu]
- To cite this document: BenchChem. [Application Notes: Creating a gp130 Knockout Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1675262#creating-a-gp130-knockout-mouse-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com